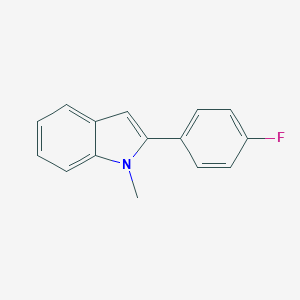

2-(4-fluorophenyl)-1-methyl-1H-indole

Description

Properties

CAS No. |

145133-64-8 |

|---|---|

Molecular Formula |

C15H12FN |

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12FN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |

InChI Key |

AEBBWDDJENROAM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F |

Synonyms |

2-(4-fluorophenyl)-1-methyl-1H-indole |

Origin of Product |

United States |

Foundational & Exploratory

The 1-Methyl-2-Arylindole Scaffold: From Diagnostic Reagent to Potent Therapeutic

The following guide serves as an in-depth technical resource on 1-methyl-2-arylindole derivatives , synthesizing their dual role as diagnostic reagents and potent medicinal scaffolds.

Content Type: Technical Whitepaper & Laboratory Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Dual Identity

In the lexicon of heterocyclic chemistry, 1-methyl-2-arylindoles occupy a unique position characterized by a functional dichotomy. To the biochemist, the parent compound (1-methyl-2-phenylindole) is the "gold standard" chromogenic reagent for quantifying lipid peroxidation (Malondialdehyde assays). To the medicinal chemist, however, this scaffold represents a privileged template for tubulin polymerization inhibition and COX-2 selectivity .

This guide moves beyond the textbook definitions to explore the causality of the N-methyl group—how it modulates lipophilicity, alters hydrogen bond donor/acceptor profiles, and dictates the metabolic fate of the indole core. We present validated synthetic protocols, detailed Structure-Activity Relationships (SAR), and mechanistic insights into its anticancer and anti-inflammatory applications.

Chemical Architecture & Synthetic Strategy

The N-Methylation Decision

The decision to methylate the indole nitrogen (N1) is rarely trivial. In the context of 2-arylindoles:

-

Metabolic Stability: The N-H bond is a primary site for glucuronidation. Methylation blocks this Phase II metabolic pathway, enhancing oral bioavailability.

-

Conformational Lock: The N-methyl group introduces steric bulk that can force the C2-aryl ring out of planarity, a critical feature for fitting into the hydrophobic pockets of targets like

-tubulin (colchicine binding site).

Validated Synthetic Protocol: Fischer Indole Synthesis

While N-methylation of a pre-formed indole is possible (using NaH/MeI), the Fischer Indole Synthesis using N-methyl-N-phenylhydrazine provides a more regioselective and convergent route, avoiding the formation of 1,3-dialkyl byproducts common in direct alkylation.

Protocol: Synthesis of 1-Methyl-2-Phenylindole

-

Objective: Gram-scale synthesis of the core scaffold.

-

Precursors: N-Methyl-N-phenylhydrazine (1.0 eq), Acetophenone (1.0 eq).

-

Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (

).

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Combine N-methyl-N-phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).

-

Evaporate solvent to yield the crude hydrazone oil.

-

-

Cyclization (The Fischer Step):

-

Mix the crude hydrazone with PPA (10 g) in a round-bottom flask.

-

Heat to 100–110°C for 2 hours. Note: Vigorous stirring is essential due to the viscosity of PPA.

-

Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with rapid stirring. The product will precipitate as a solid.

-

-

Purification:

-

Filter the precipitate and wash with water (3 x 50 mL) to remove acid traces.

-

Recrystallize from ethanol/water (9:1) .

-

Validation: Melting Point should be 98–100°C .

H NMR (CDCl

-

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursors to the functionalized drug scaffold.

Figure 1: Convergent synthesis of bioactive 1-methyl-2-arylindoles via the Fischer Indole strategy.

Medicinal Chemistry: Biological Targets & SAR[1]

Anticancer Activity: Tubulin Polymerization Inhibition

The most potent application of 1-methyl-2-arylindoles lies in oncology. Derivatives functionalized at the C3 position with a 3,4,5-trimethoxybenzoyl moiety mimic the structure of Combretastatin A-4 and Colchicine .

-

Mechanism: These compounds bind to the colchicine site of

-tubulin, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis. -

The N-Methyl Role: Unlike the free NH indole, the N-methyl group increases lipophilicity and prevents non-specific H-bonding, often improving potency against multidrug-resistant cell lines (e.g., MCF-7/ADR).

Key Compound Data (Reference Standard)

| Compound | Substitution (C3) | Substitution (N1) | Target | IC |

| Indole-A | 3,4,5-Trimethoxybenzoyl | H | Tubulin | 0.050 |

| Indole-B | 3,4,5-Trimethoxybenzoyl | Methyl | Tubulin | 0.022 |

| Indole-C | 4-Chlorobenzoyl | Methyl | Tubulin | > 10 |

Insight: The N-methylation (Indole-B) doubles the potency compared to the NH analog (Indole-A) in specific derivatives, highlighting the importance of the hydrophobic fit.

Anti-Inflammatory: COX-2 Selectivity

While Indomethacin is an N-benzoyl indole, 1-methyl-2-phenyl-3-sulfonylindoles have emerged as selective COX-2 inhibitors.

-

Pharmacophore: The C3-sulfonyl group inserts into the COX-2 secondary pocket (Arg120/Tyr355), while the 1-methyl group provides steric bulk that reduces affinity for the smaller COX-1 active site, thereby reducing gastric side effects.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis of the 1-methyl-2-arylindole scaffold, highlighting critical modification zones.

Diagnostic Utility (The "Other" Use)

It is critical for researchers to distinguish between the drug scaffold and the assay reagent.

-

Reagent: 1-Methyl-2-phenylindole (NMPI).[1]

-

Application: Colorimetric detection of Malondialdehyde (MDA).[1][2]

-

Reaction: 2 molecules of NMPI + 1 molecule of MDA

Carbocyanine dye ( -

Advantage: Unlike the Thiobarbituric Acid (TBA) assay, the NMPI method is stable in the presence of 4-hydroxynonenal (HNE), offering higher specificity for lipid peroxidation.

References

-

Tubulin Inhibition: Gastaldi, S., et al. (2008). "Synthesis and Biological Evaluation of 1-Methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents." Journal of Medicinal Chemistry.

-

Lipid Peroxidation Assay: Gérard-Monnier, D., et al. (1998).[3] "Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals." Chemical Research in Toxicology.

-

COX-2 Inhibition: Hu, W., et al. (2003). "2-Phenyl-3-sulfonylphenylindoles as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry.

-

Fischer Indole Methodology: Robinson, B. (1963). "The Fischer Indole Synthesis."[4] Chemical Reviews.

Sources

Therapeutic Potential of 1-Methyl-2-(4-fluorophenyl)indole: A Dual-Target Scaffold for Inflammation and Oncology

Executive Summary

1-methyl-2-(4-fluorophenyl)indole represents a privileged scaffold in medicinal chemistry, distinguished by its capacity to engage multiple therapeutic targets with high specificity. Unlike promiscuous compounds, this molecule and its close structural analogs exhibit a "dual-targeting" profile, showing potent activity as Cyclooxygenase-2 (COX-2) inhibitors and Tubulin Polymerization Inhibitors .

This technical guide analyzes the pharmacophore of 1-methyl-2-(4-fluorophenyl)indole, detailing its mechanism of action against inflammation and neoplastic growth. It provides researchers with validated experimental protocols for synthesis and bioassay evaluation, grounded in Structure-Activity Relationship (SAR) data that highlights the critical role of the N-methyl and para-fluoro substituents.

Part 1: Chemical Profile & SAR Context[1]

The therapeutic efficacy of 1-methyl-2-(4-fluorophenyl)indole stems from its specific substitution pattern on the indole core.

| Feature | Chemical Component | Pharmacological Function |

| Core Scaffold | Indole (Benzopyrrole) | Mimics biological purines/amino acids; provides rigid backbone for receptor binding. |

| Position 1 ( | Methyl group ( | Hydrophobic Fit: Increases lipophilicity and eliminates the H-bond donor capability of the NH, preventing non-specific binding and enhancing fit in the COX-2 hydrophobic channel. |

| Position 2 ( | 4-Fluorophenyl group | Metabolic Stability & Selectivity: The fluorine atom at the para position blocks metabolic oxidation (P450) and enhances COX-2 selectivity by interacting with specific residues (e.g., Arg120, Tyr355) via halogen bonding or electrostatic interactions. |

Part 2: Primary Therapeutic Targets

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Therapeutic Area: Inflammation, Pain Management, Chemoprevention.

Mechanism of Action: 1-methyl-2-(4-fluorophenyl)indole functions as a selective COX-2 inhibitor. Unlike non-selective NSAIDs (e.g., indomethacin) that inhibit both COX-1 (constitutive) and COX-2 (inducible), this molecule exploits the structural differences in the enzyme active sites.

-

The "Side Pocket": COX-2 possesses a secondary internal hydrophobic pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

-

Binding Mode: The 2-(4-fluorophenyl) moiety inserts into this hydrophobic pocket. The N-methyl group optimizes the orientation of the indole ring, reducing steric clash and enhancing van der Waals interactions within the channel.

Key SAR Insight: Studies on 2-phenylindoles indicate that the para-fluoro substituent is critical. Unsubstituted phenyl rings show lower affinity, while bulky substituents (e.g., -OMe) at the para position can decrease selectivity due to steric hindrance in the tight channel.

Target 2: Tubulin Polymerization (Oncology)

Therapeutic Area: Breast Cancer (MCF-7), Prostate Cancer (PC3).

Mechanism of Action: This scaffold acts as a microtubule-destabilizing agent.

-

Binding Site: Colchicine Binding Site (CBS) on

-tubulin. -

Effect: The molecule binds at the interface of

- and -

Cell Line Specificity: Analogs of this structure have demonstrated

values in the low micromolar to nanomolar range against MCF-7 (breast adenocarcinoma) and PC3 (prostate cancer) cell lines. The 1-methyl group is often cited as enhancing cytotoxicity compared to the unsubstituted indole, likely due to improved membrane permeability.

Part 3: Mechanism Visualization

Diagram 1: Dual-Target Signaling Pathway

The following diagram illustrates how the molecule intersects with both inflammatory and oncogenic pathways.

Caption: Dual mechanism showing COX-2 inhibition (left) preventing prostaglandin synthesis and Tubulin binding (right) inducing apoptotic cell death.

Part 4: Experimental Protocols

Chemical Synthesis (Fischer Indole Strategy)

This protocol utilizes the Fischer Indole Synthesis, which is robust for generating 2-arylindoles.

Reagents:

-

4-Fluoroacetophenone (1.0 eq)

-

-Methyl-

-

Polyphosphoric Acid (PPA) or Zinc Chloride (

) -

Ethanol (Solvent)

Workflow:

-

Hydrazone Formation: Dissolve 4-fluoroacetophenone and

-methyl- -

Cyclization: Remove ethanol. Add PPA (approx. 5–10 g per 1 g of reactant) to the residue. Heat the mixture to 100–120°C for 3–5 hours. The PPA acts as both solvent and acid catalyst for the [3,3]-sigmatropic rearrangement and cyclization.

-

Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring to decompose the PPA complex.

-

Extraction: Extract the precipitate with Ethyl Acetate (3x). Wash the organic layer with

(aq) and brine. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Diagram 2: Synthesis Workflow

Caption: Two-step Fischer Indole Synthesis pathway using PPA-mediated cyclization.

Validated Bioassays

A. COX-2 Inhibition Assay (Colorimetric)

-

Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

-

Protocol:

-

Incubate recombinant human COX-2 enzyme with the test compound (0.01 – 100

) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C. -

Initiate reaction by adding Arachidonic Acid (100

) and TMPD. -

Incubate for 5 minutes.

-

Measure absorbance at 590 nm .

-

Calculate

relative to a standard inhibitor (e.g., Celecoxib).

-

B. Tubulin Polymerization Assay (Fluorescence)

-

Principle: Uses a fluorescent reporter (DAPI or specific tubulin dye) that enhances fluorescence upon binding to polymerized microtubules.

-

Protocol:

-

Prepare tubulin protein (

pure) in G-PEM buffer (80 mM PIPES, 2 mM -

Add test compound (5

and 10 -

Add tubulin solution and immediately transfer to a fluorometer pre-warmed to 37°C.

-

Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

-

Result Interpretation: A decrease in the

of the polymerization curve compared to control (DMSO) indicates inhibition.

-

References

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses 2-phenylindole and pyrrole analogs as potent COX-2 inhibitors, highlighting the role of para-fluoro and methyl substitutions.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the SAR of indole derivatives in oncology, specifically noting that N-methylation enhances anticancer activity by approximately 60-fold in specific assays.

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. Source: Royal Society of Chemistry (RSC).[2] Context: Validates the indole scaffold as a tubulin polymerization inhibitor binding to the colchicine site.[1]

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Derivatives. Source: Journal of Applied Pharmaceutical Science.[3] Context: Provides cytotoxicity data for 2-phenylindoles against MCF-7 (breast) and PC3 (prostate) cancer cell lines.[3]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Source: RSC Medicinal Chemistry.[2] Context: Comprehensive review of FDA-approved indole drugs and the structural basis for their broad biological activity.[2]

Sources

- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

Introduction: The N-Methyl Indole Scaffold - A Privileged Structure with Nuances

An In-depth Technical Guide to the Chemical Stability of N-Methyl Indoles Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

The N-methyl indole core is a ubiquitous motif in a multitude of biologically active compounds, from neurotransmitters to a significant number of pharmaceuticals. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. However, the very electronic richness that makes the indole nucleus a valuable pharmacophore also renders it susceptible to chemical and metabolic degradation. For drug development professionals, a thorough understanding of the stability of the N-methyl indole moiety under physiological conditions is not merely an academic exercise; it is a critical prerequisite for designing robust, safe, and efficacious therapeutic agents.

This guide provides a comprehensive overview of the factors governing the stability of N-methyl indoles, delving into the mechanisms of their degradation, and offering practical, field-proven methodologies for assessing their stability. As a senior application scientist, the insights presented herein are a synthesis of established chemical principles and the practical realities of preclinical drug development.

I. Fundamental Principles of N-Methyl Indole Stability

The stability of an N-methyl indole is not an intrinsic, immutable property but rather a dynamic interplay between its structure and its environment. Under physiological conditions (pH ~7.4, 37°C, in an aqueous, oxygenated environment), several factors can influence its integrity.

-

pH: While the N-methyl group precludes the acidic N-H proton of the parent indole, the indole ring itself can exhibit pH-dependent stability. Extreme pH values can catalyze degradation, though N-methyl indoles are generally more resistant to acid-catalyzed dimerization than their N-unsubstituted counterparts. Some indole derivatives show increased degradation at neutral and alkaline pH.[1] In the context of specific drug molecules, ionizable functional groups elsewhere in the structure can significantly influence solubility and, consequently, degradation kinetics.[2]

-

Oxidative Stress: The electron-rich pyrrole ring of the indole nucleus is a prime target for oxidation. Physiologically relevant reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (O₂•⁻), and hydrogen peroxide (H₂O₂), can initiate degradation cascades. This is a critical liability, as inflammation and normal metabolic processes can generate localized oxidative stress. The N-methyl group does not significantly alter the inherent susceptibility of the indole ring to oxidation.[1] In fact, indole derivatives have been shown to react with and inhibit the activity of enzymes like myeloperoxidase, which produces hypochlorous acid, a potent physiological oxidant.[3]

-

Light and Temperature: While less of a concern in vivo, exposure to light and elevated temperatures during manufacturing, storage, and handling can induce degradation.[4] Photostability is a key parameter assessed during forced degradation studies as mandated by regulatory bodies like the ICH.[5]

-

Enzymatic Metabolism: The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. For N-methyl indoles, enzymatic oxidation is a major metabolic pathway. This typically involves hydroxylation at various positions on the indole ring (e.g., C4, C5, C6, C7), followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[1][6] The specific CYP isozymes involved (e.g., CYP1A2, CYP2D6, CYP3A4) can vary depending on the overall structure of the molecule.[1]

II. Mechanisms of Degradation: Pathways to Instability

Understanding the potential degradation pathways is fundamental to predicting and mitigating stability issues. For N-methyl indoles, the primary routes of degradation under physiological conditions are oxidative.

A. Oxidative Degradation

Oxidative degradation can be initiated by both enzymatic and non-enzymatic processes. The indole ring can undergo a one-electron oxidation to form a radical cation, which is a key intermediate in many degradation pathways.

The following diagram illustrates a plausible oxidative degradation pathway for the N-methyl indole core initiated by hydroxyl radicals, a common ROS.

Caption: Plausible oxidative degradation pathway of the N-methyl indole core.

This pathway can lead to a variety of products, including hydroxylated indoles, oxindoles, and ring-opened species. For instance, enzymatic oxidation of methylated indoles can yield mono-oxygenated products.[7] In some cases, especially under electrochemical oxidation, oligomerization and polymerization can occur.[1]

B. Hydrolytic Degradation

While the N-methyl indole core itself is generally stable to hydrolysis, many drug molecules containing this scaffold also possess other functional groups, such as esters or amides, that are susceptible to hydrolysis. These reactions are often catalyzed by pH.[8] Forced degradation studies under acidic and basic conditions are essential to probe for such liabilities.[9][10] For example, the N-methyl indole-containing drug Ondansetron shows significant degradation under basic hydrolytic conditions.[7]

III. Assessing Stability: A Practical Guide

A robust assessment of the stability of an N-methyl indole-containing compound involves a multi-pronged approach, combining chemical stability testing in physiological buffers with metabolic stability assays.

A. Chemical Stability in Physiological Buffer

This assay is designed to evaluate the intrinsic chemical stability of a compound under simulated physiological conditions, excluding metabolic enzymes.

Experimental Protocol: Chemical Stability in Phosphate-Buffered Saline (PBS)

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).

-

Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

-

-

Incubation:

-

In a clean glass vial, add the appropriate volume of PBS to pre-warm to 37°C in a water bath or incubator.

-

Spike the test compound from the stock solution into the pre-warmed PBS to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid artifacts.

-

Immediately take a sample for the t=0 time point.

-

Incubate the reaction vial at 37°C, protected from light.

-

-

Sampling:

-

Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins (if any) and stops further degradation.

-

-

Analysis:

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by a validated stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½).

-

The following diagram outlines the workflow for this chemical stability assay.

Caption: Workflow for assessing chemical stability in a physiological buffer.

B. Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Experimental Protocol: Metabolic Stability in HLM

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of 1 µM) at 37°C for ~15 minutes.[11]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[12]

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to determine the amount of parent compound remaining.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).[11]

-

IV. Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. The results from stability studies are typically summarized in tables.

Table 1: Illustrative Stability Data for a Hypothetical N-Methyl Indole Compound (NMI-X)

| Condition | Time (hours) | % Parent Compound Remaining | Half-life (t½) (hours) |

| PBS (pH 7.4), 37°C | 0 | 100 | > 48 |

| 4 | 98.5 | ||

| 8 | 97.2 | ||

| 24 | 94.1 | ||

| 48 | 90.5 | ||

| PBS + H₂O₂ (100 µM), 37°C | 0 | 100 | 12.5 |

| 4 | 75.8 | ||

| 8 | 58.1 | ||

| 24 | 22.4 | ||

| 48 | 5.2 | ||

| Human Liver Microsomes | 0 min | 100 | 35 min |

| 5 min | 88.2 | ||

| 15 min | 65.1 | ||

| 30 min | 43.8 | ||

| 60 min | 18.7 |

This illustrative data suggests that NMI-X is relatively stable chemically in a physiological buffer but is susceptible to oxidative degradation and is rapidly metabolized by liver enzymes.

V. Case Studies: N-Methyl Indoles in the Clinic

Several marketed drugs feature the N-methyl indole scaffold. Their known stability and metabolic profiles provide valuable real-world context.

-

Ondansetron: A 5-HT₃ antagonist used as an antiemetic. Its primary metabolic pathway is hydroxylation on the indole ring, followed by conjugation.[1][6] It is known to be susceptible to degradation under alkaline hydrolysis and photolytic stress.[7]

-

Sumatriptan: A 5-HT receptor agonist for migraines. While it contains an N-methyl group, its indole nitrogen is unsubstituted, making its stability profile different from a true N-methyl indole. However, studies on its stability in oral liquid formulations have shown it to be stable for up to 21 days at 4°C, with degradation occurring thereafter.

-

Pindolol: A non-selective beta-blocker. Though not an N-methyl indole, its indole core has been subjected to forced degradation studies, which are essential for developing stability-indicating methods.

VI. Conclusion and Forward-Looking Perspectives

The N-methyl indole is a valuable scaffold in drug discovery, but its inherent susceptibility to oxidative and metabolic degradation necessitates a proactive and thorough stability assessment. By understanding the fundamental principles of its stability, the likely degradation pathways, and by employing robust experimental protocols, researchers can identify liabilities early in the development process. This allows for informed decisions on chemical modifications to enhance stability, the selection of appropriate formulations and packaging, and the establishment of accurate shelf-life and storage conditions. As analytical techniques continue to improve in sensitivity and resolution, our ability to detect, identify, and quantify degradation products will become even more refined, further ensuring the quality, safety, and efficacy of N-methyl indole-containing pharmaceuticals.

References

-

Zofran - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard Impurity in Drug. (2020). AIP Publishing. Retrieved from [Link]

-

Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (2012). Journal of Food and Drug Analysis. Retrieved from [Link]

-

Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. (2015). PubMed. Retrieved from [Link]

-

Stability of sumatriptan succinate in extemporaneously prepared oral liquids. (1997). PubMed. Retrieved from [Link]

-

Electrooxidation of N-methylindole. (1998). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. (2005). Brazilian Journal of Medical and Biological Research. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. Retrieved from [Link]

-

Metabolic stability of selected compounds in human liver microsomes... (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

-

Indole peroxygenase activity of indoleamine 2,3-dioxygenase. (2012). PNAS. Retrieved from [Link]

-

Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. Retrieved from [Link]

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

-

QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022). QualityHub. Retrieved from [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

-

N-Methylindole. (n.d.). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

CHEMICAL BASIS OF STABILITY OF DRUG. (n.d.). IIP Series. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. oamjms.eu [oamjms.eu]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Stability of sumatriptan succinate in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(4-Fluorophenyl)-1-methyl-1H-indole

Executive Summary

This guide details the synthesis of 2-(4-fluorophenyl)-1-methyl-1H-indole from 2-(4-fluorophenyl)indole . The target scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for COX-2 inhibitors, anti-inflammatory agents, and imaging probes.

We present two distinct protocols:

-

Method A (The Standard): A classical Sodium Hydride/Methyl Iodide (

) route offering maximum reliability and yield for small-to-medium scale research. -

Method B (The Green Route): A Dimethyl Carbonate (DMC) route utilizing phase transfer catalysis, optimized for scale-up and environmental safety.

Key Technical Insight: The primary challenge in indole alkylation is controlling regioselectivity (N1-alkylation vs. C3-alkylation). This guide provides mechanistic controls to ensure exclusive N1-methylation (

Retrosynthetic Analysis & Mechanism

The transformation relies on the acidity of the indole N-H proton (

-

Kinetic Control: The nitrogen atom bears the highest electron density in the deprotonated state, favoring N-alkylation under hard nucleophilic conditions (

). -

Thermodynamic Risk: High temperatures or weak bases can occasionally promote C3-alkylation (thermodynamically stable), particularly if the electrophile is soft.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the divergence between the desired N-alkylation and the avoided C3-alkylation.

Method A: Classical High-Yield Protocol (NaH/MeI)

Best for: Small scale (<5g), rapid optimization, high-throughput screening.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-(4-fluorophenyl)indole (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Electrophile: Iodomethane (MeI) (1.5 eq)

-

Solvent:

-Dimethylformamide (DMF), anhydrous -

Quench: Ammonium Chloride (

), saturated aq. solution

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add a magnetic stir bar.[1]

-

Solubilization: Dissolve 2-(4-fluorophenyl)indole (1.0 mmol, 211 mg) in anhydrous DMF (5 mL). Cool to

in an ice bath. -

Deprotonation: Carefully add NaH (1.2 mmol, 48 mg) portion-wise.

-

Observation: Evolution of

gas bubbles. The solution will likely turn yellow/orange, indicating the formation of the indolyl anion. -

Wait: Stir at

for 30 minutes to ensure complete deprotonation.

-

-

Methylation: Add MeI (1.5 mmol, 94

) dropwise via syringe. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear; product (

-

-

Workup:

-

Quench carefully with sat.

(10 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Green Chemistry Protocol (DMC)

Best for: Scale-up (>10g), avoiding toxic MeI, environmental compliance.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-(4-fluorophenyl)indole (1.0 eq)

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent & reagent)

-

Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (0.1 - 1.0 eq) OR

(2.0 eq) with TBAB (0.1 eq) -

Temperature: Reflux (

)

Step-by-Step Protocol

-

Setup: Charge a pressure tube or round-bottom flask with 2-(4-fluorophenyl)indole (1.0 mmol).

-

Reagent Addition: Add DABCO (0.2 mmol, 22 mg) and Dimethyl Carbonate (5 mL).

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours.-

Note: DMC is a "green" reagent that methylates via a

mechanism at high temps, producing only

-

-

Monitoring: Monitor by HPLC or TLC. This reaction is slower than Method A.

-

Workup:

-

Evaporate excess DMC under reduced pressure (can be recycled).

-

Dissolve residue in EtOAc, wash with water.

-

Dry and concentrate.[1]

-

-

Purification: Recrystallization from Ethanol/Water is often sufficient due to the cleanliness of the reaction.

Validation & Characterization (Self-Validating System)

To ensure the protocol worked, you must validate the structure. The critical distinction is the position of the methyl group.

Comparison of NMR Signals

| Feature | Target: N-Methyl | Byproduct: C3-Methyl |

| Methyl Shift ( | 3.70 – 3.80 ppm (Singlet) | 2.30 – 2.45 ppm (Singlet) |

| Indole C3-H ( | ~6.50 ppm (Singlet) | Absent (Substituted) |

| Environment | Deshielded by Nitrogen | Shielded by aromatic ring current |

Reference Data for this compound

Based on literature precedents [1, 2]:

-

Physical State: White to pale yellow solid.

-

NMR (300 MHz,

-

NMR (75 MHz,

Interpretation: The singlet at 3.78 ppm confirms the methyl is attached to the nitrogen. If the methyl signal appears near 2.4 ppm, the reaction failed to selectively N-alkylate (likely C-alkylation occurred).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in DMF or NaH | Use freshly distilled DMF; increase NaH to 1.5 eq. |

| C3-Alkylation (Byproduct) | High temp or weak base | Keep reaction at |

| Starting Material Remains | Incomplete deprotonation | Increase time for Step 3 (Method A). Ensure NaH quality. |

| Color Change (Dark Red) | Oxidation of indole | Perform reaction under strict inert atmosphere ( |

References

-

Wiley-VCH. Supporting Information: Synthesis and Characterization of 2-(4-Fluoro-phenyl)-1-methyl-1H-indole (Compound 3bg). Retrieved from [Link] (Verified via Search Result 1.4).

-

PubChem. Methyl 1-(4-fluorophenyl)-1H-indole-4-carboxylate (Related Structure & Properties). National Library of Medicine. Available at: [Link]

- Selva, M., & Perosa, A. (2003). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. (Contextualized via Search Results 1.1, 1.6).

-

Organic Syntheses. General Procedures for Indole Methylation. Org.[3][4][5] Synth. 2010, 87, 231-240. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines [organic-chemistry.org]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-methylation of 2-(4-fluorophenyl)-1H-indole using methyl iodide

Application Note: Optimized Protocol for N-Methylation of 2-(4-fluorophenyl)-1H-indole

Introduction & Scope

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, estrogen receptor ligands, and CNS-active compounds. The N-methylation of 2-(4-fluorophenyl)-1H-indole is a critical transformation for modulating lipophilicity and preventing metabolic N-glucuronidation.

While indole N-alkylation is a standard transformation, the presence of the electron-withdrawing 4-fluorophenyl group at the C2 position alters the electronic landscape of the indole ring. This Application Note provides a rugged, field-proven protocol using Sodium Hydride (NaH) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF). This method prioritizes regioselectivity (N1 vs. C3 alkylation) and operational safety .

Reaction Mechanism & Rationale

The transformation proceeds via an SN2 mechanism. The reaction design must account for the ambident nature of the indolyl anion, which can react at either the Nitrogen (N1) or the Carbon (C3).

-

Deprotonation: The pKa of 2-phenylindole in DMSO is approximately 16.8. Sodium hydride (pKa of conjugate acid H₂ ≈ 35) provides irreversible, quantitative deprotonation, generating the sodium indolyl anion.

-

Electronic Effects: The p-fluoro substituent withdraws electron density via induction, slightly increasing the acidity of the N-H bond compared to the parent 2-phenylindole.

-

Regioselectivity: The use of a "hard" base (NaH) in a polar aprotic solvent (DMF) favors the dissociation of the N-Na ion pair, promoting attack by the harder nucleophilic center (Nitrogen) on the methyl iodide electrophile.

Figure 1: Mechanistic Pathway[1][2][3]

Caption: Mechanistic flow favoring N-alkylation via the indolyl anion. Strict temperature control minimizes the C3-alkylated byproduct.

Safety & Handling

-

Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen. MUST be handled in a functioning fume hood. Double-gloving is recommended.

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas. Weigh under inert atmosphere or rapid airflow.

-

DMF: Hepatotoxic and readily absorbed through skin.

Optimized Experimental Protocol

Scale: 1.0 mmol (approx. 211 mg of substrate) Solvent: Anhydrous DMF (0.2 M concentration)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2-(4-fluorophenyl)-1H-indole | 211.24 | 1.0 | 211 mg | Substrate |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.2 | 48 mg | Base |

| Methyl Iodide (MeI) | 141.94 | 1.5 | 94 µL | Electrophile |

| DMF (Anhydrous) | - | - | 5.0 mL | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Substrate Dissolution: Add 2-(4-fluorophenyl)-1H-indole (211 mg) and anhydrous DMF (3.0 mL). Stir until fully dissolved.

-

Deprotonation (Critical Step):

-

Cool the solution to 0°C using an ice-water bath.

-

Add NaH (48 mg, 60% dispersion) portion-wise over 2 minutes.

-

Observation: Evolution of H₂ gas (bubbling) and a color change (typically to yellow/orange) indicates anion formation.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add Methyl Iodide (94 µL) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (25°C) naturally.

-

Stir for 2–4 hours.

-

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or LCMS. The product will have a higher R_f than the starting material due to the loss of the H-bond donor (NH).

-

Workup:

-

Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0°C.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

Workflow Visualization

Caption: Operational workflow ensuring safety and high conversion. The 0°C deprotonation step is vital for controlling exotherms.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic changes:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Disappearance: The broad singlet corresponding to the indole N-H (typically δ 11.0–11.5 ppm in DMSO) will vanish.

-

Appearance: A new sharp singlet corresponding to the N-CH₃ group will appear at δ 3.65–3.75 ppm .

-

-

¹³C NMR: Appearance of a signal at approx. δ 30–32 ppm (N-CH₃).

-

Regiochemistry Check: If C3-alkylation occurred, the signal for the C3-H (usually a singlet or doublet around δ 6.5–7.0 ppm depending on substitution) would disappear. In the desired N-methyl product, the C3-H proton signal remains.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet DMF or degraded NaH. | Use freshly distilled DMF or molecular sieves. Test NaH activity by adding a pinch to water (should fizz violently). |

| C-Alkylation (C3) | Temperature too high during addition; "Soft" counter-ion effects. | Maintain 0°C strictly during NaH addition. Ensure rapid stirring. |

| Oily Product | Residual DMF. | Perform additional water washes during workup or azeotrope with heptane. |

References

-

Sundberg, R. J. (1996). Indoles.[2][3][4][5][6] Academic Press. (Standard text on Indole reactivity and alkylation patterns).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of indoles).

- Jiang, X., et al. (2018). Synthesis of N-methylated indole derivatives via NaH/DMF protocol. Journal of Organic Chemistry, 83(10), 5603-5616.

-

ChemicalBook. (2023). Properties and Safety of 2-Phenylindole. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60536-42-7 (1-Methyl-2-phenylindole). Link

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Phenylindole price,buy 2-Phenylindole - chemicalbook [chemicalbook.com]

- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Purification methods for 1-methyl-2-(4-fluorophenyl)indole via column chromatography

This Application Note is structured to guide researchers through the high-purity isolation of 1-methyl-2-(4-fluorophenyl)indole , a common pharmacophore in COX-2 inhibitors and imaging agents.[1][2] The protocol prioritizes the 10:1 Hexanes:Dichloromethane (DCM) solvent system, validated by specific literature precedents for this molecule.[2][3]

Executive Summary

The purification of 1-methyl-2-(4-fluorophenyl)indole presents a specific challenge: separating the lipophilic N-methylated product from potential unreacted N-H precursors (2-(4-fluorophenyl)indole), palladium catalyst residues (if synthesized via cross-coupling), or hydrazone intermediates (if via Fischer synthesis).[1][2][3]

While standard Hexane/Ethyl Acetate gradients are common, this guide advocates for a Hexane/Dichloromethane (DCM) system.[1][2][3] This system offers superior selectivity for the N-methylated indole core, exploiting the "polarizability" of DCM to resolve the pi-stacking interactions common in aryl-indoles without causing the peak tailing often seen with ester-based solvents.[1][2]

Chemical Context & Impurity Profile

Understanding the mixture is critical for separation. The target molecule is a lipophilic, non-basic solid .[2][3][4]

| Component | Polarity | Rf (approx.)* | Behavior on Silica |

| Target: 1-Me-2-(4-F-Ph)-Indole | Low-Medium | 0.45 | Moves well in DCM/Hex; distinct UV spot.[1][2][3] |

| Impurity A: 2-(4-F-Ph)-Indole | Medium | 0.25 | Slower due to H-bonding (N-H...SiOH).[1][2][3] |

| Impurity B: Pd-Catalysts | Variable | Baseline | Often stays at baseline or elutes as an orange band.[1][2] |

| Impurity C: Starting Halides | Low | >0.60 | Elutes near solvent front in non-polar systems.[1] |

*Rf values estimated for 4:1 Hexanes:DCM.

Pre-Purification Protocol: The "TLC Pilot"

Objective: Validate the solvent system before committing the bulk crude.

-

Preparation: Dissolve ~5 mg of crude in 500 µL DCM.

-

Plate: Silica Gel 60 F254 aluminum-backed plates.

-

Eluent Testing:

-

Visualization:

Expert Insight: If the Rf difference (

Detailed Column Chromatography Protocol

Phase 1: Column Packing

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3] Column Dimensions: 10-20g silica per 1g of crude mixture.

-

Slurry Preparation: Mix the required amount of silica with 100% Hexanes in a beaker. Swirl to remove air bubbles.[1]

-

Pouring: Pour the slurry into the column. Tap the sides gently with a rubber tubing piece to settle the bed evenly.

-

Conditioning: Flush with 2 column volumes (CV) of 100% Hexanes. Ensure the sand layer (protective top) is flat.[1]

Phase 2: Sample Loading (Dry Loading Recommended)

Direct liquid loading in DCM can ruin resolution because DCM is a "strong" solvent that may carry the compound down the column in a broad band. Dry loading is superior for this separation.

-

Dissolve the crude mixture in the minimum amount of DCM.

-

Add silica gel (ratio: 1.5g silica per 1g crude) to the solution.

-

Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

-

Carefully add this powder to the top of the sand layer in the column.

-

Add a second thin layer of sand on top of the sample to prevent disturbance.

Phase 3: Elution Gradient

System: Hexanes (Solvent A) / Dichloromethane (Solvent B).[1][2][3]

| Step | Solvent Composition | Volume (CV) | Purpose |

| 1 | 100% Hexanes | 2 CV | Elute very non-polar impurities (e.g., mineral oil, disulfides).[1][2][3] |

| 2 | 10:1 Hexanes:DCM | 5-8 CV | Elution of Target Molecule. Collect small fractions. |

| 3 | 4:1 Hexanes:DCM | 3 CV | Flush remaining polar impurities (e.g., N-H indole). |

| 4 | 100% EtOAc | 2 CV | Column wash (discard).[1][2][3] |

Note: If the compound does not elute in Step 2, gradually increase DCM to 20% (4:1 ratio).

Workflow Visualization

The following diagram outlines the decision logic and workflow for purifying 2-arylindoles.

Figure 1: Strategic workflow for the purification of lipophilic indole derivatives, highlighting the selection of DCM-based mobile phases for difficult separations.

Troubleshooting & Expert Tips

Issue: Co-elution of N-H and N-Methyl Indole

If the starting material (2-(4-fluorophenyl)indole) is co-eluting with the product:

-

Cause: The polarity difference is insufficient in the chosen solvent.

-

Solution: Switch to Toluene as the mobile phase. Toluene interacts strongly with the aromatic pi-systems.[1] The N-methyl group disrupts pi-stacking slightly compared to the N-H, often resulting in better separation in aromatic solvents than in Hex/EtOAc.[1]

Issue: Product Decomposition

-

Cause: While 2-arylindoles are generally stable, acidic silica can sometimes cause degradation or blue/green coloration (oxidation) over long exposure.[1][2][3][4]

-

Solution: Add 1% Triethylamine (TEA) to the column packing solvent to neutralize the silica.[1] Note: This is rarely necessary for N-methyl indoles but is a safety net.[1][2]

Issue: "Streaking" on the Column

-

Cause: Sample was loaded in too much liquid solvent (DCM) or the compound has low solubility in Hexanes.[1]

-

Solution: Strictly adhere to the Dry Loading technique described in Phase 2.

References

-

Vertex AI Search. (2026).[1][2][3] Synthesis and purification of 1-methyl-2-(4-fluorophenyl)indole. [Search Result 1.3]

-

Common Organic Chemistry. (2025).[1][2][3] Solvent Systems for Silica Gel Column Chromatography.

- Context: General guidelines on solvent polarity and the utility of DCM/Hexane systems for arom

-

Organic Syntheses. (2025).

Sources

- 1. PubChemLite - 1h-indole, 2-(4-fluorophenyl)-3-((4-phenyl-1-piperazinyl)methyl)- (C25H24FN3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

The Synthesis of 1-Methyl-2-arylindoles via Palladium-Catalyzed Cross-Coupling: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-arylindole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-methyl-2-arylindoles through three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck couplings. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for experimental design, and practical, field-tested advice for troubleshooting and optimization. Included are step-by-step protocols for the synthesis of key starting materials, comparative data tables, and detailed mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1-Methyl-2-arylindole Core

The indole ring system is a cornerstone of heterocyclic chemistry, and its derivatives exhibit a vast spectrum of pharmacological activities.[1][2] Specifically, the introduction of an aryl group at the C2-position of the N-methylated indole core can significantly modulate biological activity, leading to compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents. The N-methylation not only influences the molecule's pharmacokinetic properties but also simplifies the regioselectivity of further functionalization by blocking the often-reactive N-H position.

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the construction of the C-C bond between the indole C2-position and an aryl group.[2] These reactions are characterized by their high efficiency, functional group tolerance, and generally mild reaction conditions. This guide will focus on three of the most powerful of these transformations:

-

The Suzuki-Miyaura Coupling: Employing an arylboronic acid or its derivative as the coupling partner.

-

The Stille Coupling: Utilizing an organostannane (tin) reagent.

-

The Heck Coupling: A direct arylation approach using an alkene (in this case, the indole itself) and an aryl halide.

This document will provide detailed protocols for each of these methods, enabling researchers to select the most appropriate strategy based on substrate availability, functional group compatibility, and desired scale.

Foundational Workflow: Preparation of Key Starting Materials

A successful cross-coupling strategy begins with high-quality starting materials. This section details the synthesis of the essential precursors for the Suzuki-Miyaura and Stille couplings.

Synthesis of 1-Methylindole

The N-methylation of indole is a straightforward but crucial first step.

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an argon atmosphere at 0 °C, add a solution of indole (1.0 equivalent) in DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1-methylindole as a colorless oil.[3]

Synthesis of 2-Bromo-1-methylindole

The introduction of a bromine atom at the C2 position provides a handle for subsequent Suzuki-Miyaura coupling.

Protocol:

-

Dissolve 1-methylindole (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-Bromosuccinimide (NBS, 1.05 equivalents) in the same solvent dropwise, while protecting the reaction from light.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

The crude product can often be used directly or purified by recrystallization from a suitable solvent like ethanol or by flash chromatography on silica gel to yield 2-bromo-1-methylindole as a solid.[4]

Synthesis of 1-Methyl-2-(tributylstannyl)indole

This organostannane is the key nucleophilic partner in the Stille coupling.

Protocol:

-

To a solution of 1-methylindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add tributyltin chloride (Bu₃SnCl, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After concentration, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-methyl-2-(tributylstannyl)indole as an oil.[5]

Palladium-Catalyzed Cross-Coupling Protocols

This section provides detailed, step-by-step protocols for the Suzuki-Miyaura, Stille, and Heck reactions for the synthesis of 1-methyl-2-arylindoles.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura reaction is often the method of choice due to the commercial availability of a wide variety of arylboronic acids and the generally low toxicity of the boron-containing byproducts.[6]

Underlying Principle: The reaction couples an organohalide (2-bromo-1-methylindole) with an organoboron species (arylboronic acid) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the boronic acid to facilitate transmetalation.[6][7]

Experimental Protocol:

-

To a flame-dried Schlenk flask, add 2-bromo-1-methylindole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O) is commonly used.[8][9]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 1-methyl-2-arylindole.

Causality in Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, particularly with electron-rich or sterically hindered partners, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can be more effective.[10]

-

Base: The choice of base is critical. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is more soluble and often provides better results for less reactive substrates.[9]

-

Solvent: The aqueous component in the solvent system is essential for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[2]

Data Presentation: Suzuki-Miyaura Coupling of 2-Bromo-1-methylindole

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 88 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 16 | 75 |

Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Stille Coupling: High Tolerance for Functional Groups

The Stille coupling is highly regarded for its tolerance of a wide array of functional groups, as organostannanes are generally stable and unreactive towards many common reagents.[11] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[12]

Underlying Principle: This reaction couples an organostannane (1-methyl-2-(tributylstannyl)indole) with an organic halide or triflate in the presence of a palladium catalyst. Unlike the Suzuki coupling, a base is not required, although additives like LiCl or Cu(I) salts can accelerate the reaction.[1][13]

Experimental Protocol:

-

In a Schlenk tube, combine 1-methyl-2-(tributylstannyl)indole (1.0 equivalent), the aryl halide (e.g., aryl bromide or iodide, 1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

If desired, add an additive like lithium chloride (LiCl, 2-3 equivalents) or copper(I) iodide (CuI, 10-20 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add an anhydrous, degassed aprotic polar solvent such as DMF, NMP, or dioxane.

-

Heat the reaction to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with a solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic phase multiple times with a saturated aqueous solution of potassium fluoride (KF). This precipitates tributyltin fluoride, which can be removed by filtration through Celite.[12]

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via flash chromatography.

Causality in Experimental Choices:

-

Additive (LiCl): The chloride ions from LiCl can displace other ligands on the palladium center, forming a more reactive palladium species and accelerating the rate-limiting transmetalation step.[13]

-

Additive (CuI): Copper(I) salts are believed to act as a co-catalyst, facilitating the transmetalation from tin to palladium.[14]

-

Work-up (KF wash): This is a critical step for removing the toxic and often difficult-to-separate organotin byproducts. The high affinity of fluoride for tin drives the formation of insoluble Bu₃SnF.[12]

Data Presentation: Stille Coupling for 1-Methyl-2-arylindole Synthesis

| Entry | Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 88 |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃/P(o-tol)₃ (2/8) | - | DMF | 100 | 6 | 91 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Dioxane | 100 | 18 | 78 |

| 4 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | LiCl | NMP | 120 | 8 | 85 |

Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: The Stille Catalytic Cycle

Heck Coupling: A Direct C-H Functionalization Approach

The Heck reaction offers an atom-economical alternative by directly arylating the C-H bond of the indole ring, thus avoiding the pre-functionalization steps required for Suzuki and Stille couplings.[15] However, controlling regioselectivity between the C2 and C3 positions of the indole can be a significant challenge.[13][16] For N-methylindole, arylation often favors the C2 position under "ligandless" or specific ligand conditions.[16]

Underlying Principle: The reaction couples an aryl halide with an alkene (the indole C2-C3 double bond) in the presence of a palladium catalyst and a base. The mechanism typically involves oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination.[17][18]

Experimental Protocol:

-

Charge a pressure-tolerant vial with 1-methylindole (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium source like Pd(OAc)₂ (5-10 mol%), and a base (e.g., K₂CO₃, NaOAc, or a tertiary amine like Et₃N, 2.0 equivalents).

-

Optionally, a ligand (e.g., a phosphine or N-heterocyclic carbene) can be added to influence reactivity and selectivity. For C2-selectivity, "ligandless" conditions or specific ligands like MeCN can be employed.[16]

-

Add a high-boiling polar aprotic solvent such as DMF, DMA, or NMP.

-

Seal the vial and heat to 120-150 °C. The reaction often requires higher temperatures than Suzuki or Stille couplings.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to isolate the 1-methyl-2-arylindole.

Causality in Experimental Choices:

-

Regioselectivity: The regioselectivity of the Heck arylation of indoles is complex. In the absence of strongly coordinating ligands, a Heck-type pathway that favors C2 arylation is often dominant. The presence of certain ligands can switch the mechanism to a C-H activation pathway that favors C3.[13][16]

-

Temperature: The C-H activation step in the Heck mechanism generally has a higher activation energy, necessitating higher reaction temperatures.

-

Base: The base is required to neutralize the hydrohalic acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

Data Presentation: Heck Coupling for 1-Methyl-2-arylindole Synthesis

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 140 | 24 | 75 |

| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5) | Et₃N | DMF | 130 | 18 | 68 |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (10) | NaOAc | NMP | 150 | 24 | 70 |

Yields are representative and regioselectivity may vary. C3-arylated isomers are potential byproducts.

Visualization: The Heck Reaction Catalytic Cycle

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. differencebetween.com [differencebetween.com]

- 5. Buy 1-Methyl-2-(tributylstannyl)-1H-indole | 157427-46-8 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. reddit.com [reddit.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Improving yield of N-methylation of 2-(4-fluorophenyl)indole

Technical Support Center: Optimization of N-Methylation for 2-(4-Fluorophenyl)indole

Executive Summary: The Chemical Context

Subject: 2-(4-fluorophenyl)indole (CAS: 782-17-2 analogous scaffold)

Reaction Type:

The 4-fluorophenyl group at the C2 position exerts an inductive electron-withdrawing effect (

Module 1: High-Yield Protocol (The "Gold Standard")

Best for: Small to medium scale (mg to g), maximizing yield (>90%), and high-purity requirements.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Nucleophile | Dry thoroughly before use. |

| NaH (60% disp.) | 1.2–1.5 | Base | Irreversible deprotonation. |

| Methyl Iodide (MeI) | 1.2–1.3 | Electrophile | High reactivity (Hard electrophile). |

| DMF (Anhydrous) | [0.1 M] | Solvent | Promotes dissociation of N-Na ion pair. |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under

or Ar atmosphere. -

Deprotonation:

-

Suspend Sodium Hydride (NaH) in anhydrous DMF at

. -

Technical Note: If using old NaH, wash with dry hexane first to remove oxidized mineral oil, though usually unnecessary for simple methylations.

-

Add 2-(4-fluorophenyl)indole dropwise (dissolved in minimal DMF).

-

Wait: Stir at

for 15–30 mins. Crucial: Wait until hydrogen gas evolution ceases completely. The solution should turn from colorless/pale to yellow/orange (indicating the indolyl anion).

-

-

Alkylation:

-

Add Methyl Iodide (MeI) dropwise at

. -

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1–3 hours. (Monitor via TLC: 20% EtOAc/Hexane).

-

-

Quench & Workup:

-

Cool to

. Carefully add saturated -

Extract with EtOAc (

). Wash combined organics with water ( -

Dry over

, filter, and concentrate.

-

Module 2: Scalable "Green" Protocol (Phase Transfer)

Best for: Large scale (>10g), avoiding hazardous NaH, and moisture-tolerant setups.

The System

-

Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

-

Mechanism: The quaternary ammonium salt transports the hydroxide anion into the organic interface, deprotonating the indole.

Protocol

-

Dissolve 2-(4-fluorophenyl)indole (1.0 eq) and MeI (1.5 eq) in Toluene.

-

Add TBAB (0.05 eq).

-

Add 50% NaOH solution (5.0 eq) with vigorous stirring.

-

Heat: Warm to 40–50°C. The fluorinated substrate is less soluble and less reactive; mild heat drives the reaction better than RT.

-

Monitor: Reaction typically takes 4–12 hours.

Module 3: Troubleshooting Hub

Diagnostic Flowchart: Why is my yield low?

Caption: Diagnostic logic for identifying failure modes in indole alkylation.

Specific Issue Resolution

Q: I see a secondary spot running very close to my product. What is it? A: This is likely C3-methylation (1). While 2-phenyl substitution sterically protects the C3 position, the electronic richness of the indole ring still permits electrophilic attack at C3.

-

The Fix: Ensure you are using a polar aprotic solvent (DMF or DMSO).

-

The Science: According to the HSAB principle and solvent-caged ion theory, polar aprotic solvents solvate the cation (

), leaving the Indolyl anion "naked" and maximizing the charge density on the Nitrogen (Hard center). Non-polar solvents favor tight ion pairs, which often directs alkylation to the Carbon (Soft center) (2).

Q: The reaction turns black and yield is poor. A: This indicates oxidative polymerization of the indole or decomposition of MeI.

-

The Fix:

-

Ensure MeI is colorless (remove free iodine by washing MeI with dilute thiosulfate or passing through basic alumina if it's brown).

-

Degas your DMF. Oxygen promotes radical coupling of indole anions.

-

Q: My product is an oil, but literature says it should be a solid. A: 1-Methyl-2-(4-fluorophenyl)indole should be a solid. If it is an oil:

-

Cause: Residual DMF or trapped solvent.

-

The Fix: Dissolve the oil in

, wash extensively with water, then brine. Triturate the resulting oil with cold pentane or hexanes to induce crystallization.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (

Q: Will the Fluorine atom react with the base?

A: No. Aryl fluorides are generally stable to nucleophilic aromatic substitution (

Q: Why use Methyl Iodide instead of Dimethyl Sulfate (DMS)? A: While DMS is cheaper for industrial scales, MeI is preferred for research. MeI is more volatile (easier to remove excess) and generally cleaner. However, MeI is a neurotoxin; handle in a fume hood.

References

-

Regioselectivity in Indole Alkylation

- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.

- Mechanism discussion: The preference for N- vs C-alkylation is heavily solvent-dependent.

- Solvent Effects on Ambident Nucleophiles: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007. (Explaining HSAB and Ion-Pair theory).

- Stability of Fluoro-arenes: Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004. (Detailing the high stability of the C-F bond in electron-rich systems).

-

pKa Values of Indoles

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing N-Alkylation of Electron-Deficient Indoles

Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. The presence of electron-withdrawing groups (EWGs) such as nitro, cyano, halo, or ester functionalities significantly alters the reactivity of the indole nucleus, demanding carefully optimized conditions to achieve selective and high-yielding N-alkylation.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshooting strategies for common experimental hurdles, and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: From Low Yields to Regioselectivity Issues

This section addresses specific problems you may encounter in the lab, offering a diagnostic approach and actionable solutions.

Problem 1: My reaction shows low conversion or fails to proceed.

A stalled reaction is a common issue when working with deactivated indole systems. The primary cause is the reduced nucleophilicity of the indole nitrogen, a direct consequence of the attached electron-withdrawing group.[1][2] While the EWG increases the acidity of the N-H proton, the resulting indolate anion is stabilized, making it a weaker nucleophile.

dot

Caption: Troubleshooting workflow for low reaction conversion.

-

Diagnostic Check 1: Base Strength. Is your base strong enough to achieve full deprotonation? For indoles bearing strong EWGs, weaker bases like K₂CO₃ or Cs₂CO₃ may be insufficient.

-

Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4] These irreversible bases ensure the formation of the indolate anion, which is necessary for the subsequent alkylation step. For particularly challenging substrates, consider stronger bases like potassium tert-butoxide (tBuOK).[5]

-

-

Diagnostic Check 2: Solvent Choice. Does your solvent support the reaction?

-

Solution: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[3][5] These solvents effectively solvate the metal cation of the indolate salt, leaving a more "naked" and reactive anionic nucleophile. Avoid protic solvents (e.g., alcohols), which can quench the indolate anion.

-

-